molecular formula C9H21GdO3 B088771 Gadolinium (III) isopropoxide CAS No. 14532-05-9

Gadolinium (III) isopropoxide

Cat. No. B088771
CAS RN: 14532-05-9
M. Wt: 334.5 g/mol
InChI Key: VJLSFXQJAXVOEQ-UHFFFAOYSA-N
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Patent
US06663976B2

Procedure details

Gadolinium isopropoxide was synthesized using the method of Brown et al. The Gd2O3 precursor solution was prepared by reacting 4.85 g (15 mmole) of gadolinium isopropoxide with 50 ml of 2-methoxyethanol under an inert atmosphere. After refluxing for approximately 1 hour, two-thirds of the solution (isopropanol and 2-methoxyethanol) was removed by distillation. The flask was allowed to cool, and 20 ml of 2-methoxyethanol was added. The flask was refluxed for 1 hour, and ⅔ of the solution was then removed by distillation. This process of dilution, reflux, and distillation was repeated for a total of three cycles to ensure the complete exchange of the methoxyethoxide ligand for the isopropoxide ligand. It was estimated that this occurs when the boiling point of the solution reaches 124° C. The final concentration of the solution was adjusted to obtain a 0.5 M solution of gadolinium methoxyethoxide in 2-methoxyethanol. A partially hydrolyzed solution suitable for spin coating or dip-coating was prepared by reacting 1 part of a 1.0 molar solution of water in 2-methoxyethanol with 4 parts of the 0.5 M gadolinium methoxyethoxide solution.
[Compound]
Name
Gd2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:4])[O-:3].[Gd+3:5].[CH3:6][CH:7]([CH3:9])[O-:8].[CH3:10][CH:11]([CH3:13])[O-:12].[CH3:14][O:15][CH2:16][CH2:17]O>>[CH3:1][CH:2]([CH3:4])[O-:3].[Gd+3:5].[CH3:6][CH:7]([CH3:9])[O-:8].[CH3:10][CH:11]([CH3:13])[O-:12].[CH3:14][O:15][CH:16]([CH3:17])[O-:3].[Gd+3:5].[CH3:14][O:15][CH:16]([CH3:17])[O-:3].[CH3:14][O:15][CH:16]([CH3:17])[O-:3] |f:0.1.2.3,5.6.7.8,9.10.11.12|

Inputs

Step One
Name
Gd2O3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4.85 g
Type
reactant
Smiles
CC([O-])C.[Gd+3].CC([O-])C.CC([O-])C
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
COCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for approximately 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
two-thirds of the solution (isopropanol and 2-methoxyethanol) was removed by distillation
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
20 ml of 2-methoxyethanol was added
TEMPERATURE
Type
TEMPERATURE
Details
The flask was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
⅔ of the solution was then removed by distillation
TEMPERATURE
Type
TEMPERATURE
Details
This process of dilution, reflux
DISTILLATION
Type
DISTILLATION
Details
distillation
CUSTOM
Type
CUSTOM
Details
reaches 124° C

Outcomes

Product
Name
Type
product
Smiles
CC([O-])C.[Gd+3].CC([O-])C.CC([O-])C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
COC([O-])C.[Gd+3].COC([O-])C.COC([O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.